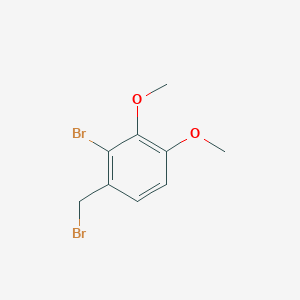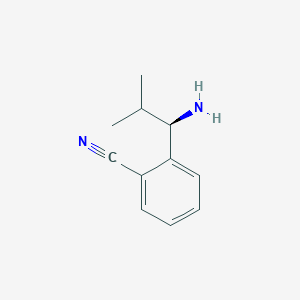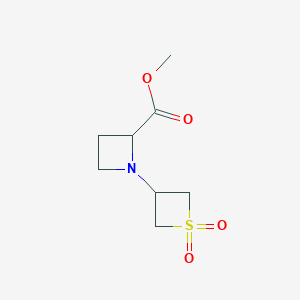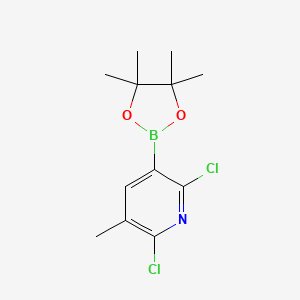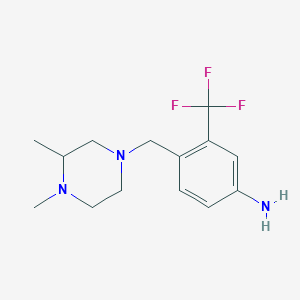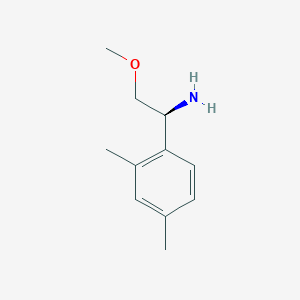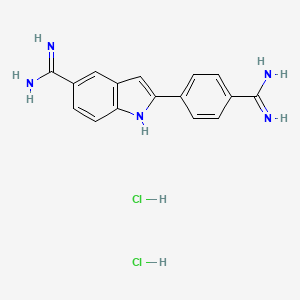
1,5-Diaminopentan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diaminopentan-2-OL, also known as 2-Hydroxycadaverine, is an organic compound with the molecular formula C5H14N2O. It is a diamino alcohol, meaning it contains both amine and alcohol functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1,5-diaminopentane, which can be obtained from starting materials such as 1,5-dichloropentane, glutarodinitrile, or glutaraldehyde . The reduction process typically involves the use of hydrogen gas and a suitable catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzyme catalysis. For example, the decarboxylation of hydroxylysine using specific decarboxylases can yield this compound . This method is advantageous for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diaminopentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Diaminopentan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,5-Diaminopentan-2-OL involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diaminopentane:
1,3-Diaminopropan-2-OL: Another diamino alcohol, but with a shorter carbon chain and different spatial arrangement.
Uniqueness
Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds like 1,5-Diaminopentane .
Eigenschaften
CAS-Nummer |
540-27-2 |
|---|---|
Molekularformel |
C5H14N2O |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
1,5-diaminopentan-2-ol |
InChI |
InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 |
InChI-Schlüssel |
IBUPNDMHIOTKBL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CN)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


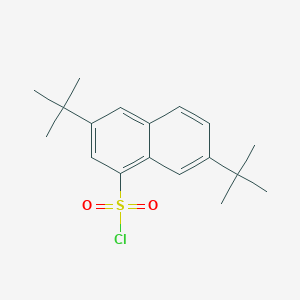
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
